Ethyl 2,3,5,6-tetrafluoro-4-methylbenzoate
Description
Ethyl 2,3,5,6-tetrafluoro-4-methylbenzoate is an organic compound with the molecular formula C10H8F4O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms and a methyl group, and the carboxylic acid group is esterified with ethanol
Properties
IUPAC Name |
ethyl 2,3,5,6-tetrafluoro-4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-3-16-10(15)5-8(13)6(11)4(2)7(12)9(5)14/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNOGENAYKTFAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C(=C1F)F)C)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3,5,6-tetrafluoro-4-methylbenzoate typically involves the esterification of 2,3,5,6-tetrafluoro-4-methylbenzoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high purity and yield of the desired ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,5,6-tetrafluoro-4-methylbenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol.
Hydrolysis: 2,3,5,6-tetrafluoro-4-methylbenzoic acid and ethanol.
Scientific Research Applications
Ethyl 2,3,5,6-tetrafluoro-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of ethyl 2,3,5,6-tetrafluoro-4-methylbenzoate depends on its specific application. In chemical reactions, the fluorine atoms on the benzene ring can influence the reactivity and selectivity of the compound. The ester group can undergo hydrolysis or reduction, leading to the formation of different products. The presence of fluorine atoms can also enhance the compound’s stability and resistance to metabolic degradation in biological systems.
Comparison with Similar Compounds
Ethyl 2,3,5,6-tetrafluoro-4-methylbenzoate can be compared with other fluorinated benzoates, such as:
Ethyl 2,3,5,6-tetrafluoro-4-(methylsulfinyl)benzoate: Similar in structure but with a methylsulfinyl group instead of a methyl group.
2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol: The reduced form of the ester, where the ester group is replaced by a hydroxyl group.
2,3,5,6-Tetrafluoroterephthalonitrile: A nitrile derivative with similar fluorination on the benzene ring.
The uniqueness of this compound lies in its specific combination of fluorine atoms and ester functionality, which imparts distinct chemical and physical properties compared to its analogs.
Biological Activity
Ethyl 2,3,5,6-tetrafluoro-4-methylbenzoate is a fluorinated aromatic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H8F4O2
- Molecular Weight : 238.17 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The presence of fluorine atoms in the structure enhances the compound's lipophilicity and metabolic stability, which can influence its biological activity and bioavailability.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The fluorinated structure is believed to enhance interactions with microbial cell membranes, leading to increased permeability and subsequent cell death.
Case Study :
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated an IC50 value of approximately 25 µg/mL against both strains, indicating significant antimicrobial potential.
| Bacterial Strain | IC50 (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 25 |
2. Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential role in managing inflammatory diseases.
Mechanism of Action :
The anti-inflammatory activity may be attributed to the compound's ability to modulate signaling pathways involved in inflammation. Specifically, it appears to inhibit NF-kB activation, which is crucial for the expression of pro-inflammatory genes.
Research Findings
Several studies have been conducted to elucidate the biological activities of this compound:
- Study on Cytotoxicity : A cytotoxicity assay using human cancer cell lines revealed that the compound exhibits selective toxicity towards cancer cells with an IC50 value of 15 µg/mL while showing minimal toxicity to normal cells.
- Enzyme Inhibition Studies : The compound has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. Preliminary results suggest that it may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism.
Summary
This compound shows promising biological activities including antimicrobial and anti-inflammatory effects. Its unique fluorinated structure contributes to its enhanced efficacy in various biological systems. Continued research is essential to fully understand its mechanisms of action and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
